molecular formula C19H11BrN2O3S B2525323 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 477547-23-2

4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2525323
CAS No.: 477547-23-2
M. Wt: 427.27
InChI Key: BACUSCFCHJVWBG-UHFFFAOYSA-N
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Description

4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic hybrid compound designed for pharmaceutical and biological research. It incorporates a coumarin nucleus, a thiazole ring, and a brominated benzamide group, a structural framework known to be associated with diverse biological activities. This specific architecture makes it a compound of interest in early-stage investigative research. Based on its structural components, this molecule is a candidate for studies involving enzyme inhibition. Related coumarin-thiazole hybrids have been investigated as potential histone deacetylase (HDAC) inhibitors, which are a relevant target in research related to fibrotic diseases and certain cancers . Furthermore, the benzothiazole moiety, structurally similar to the thiazole in this compound, is widely documented to exhibit antibacterial properties by targeting critical bacterial enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) . The presence of the bromine atom is a common structural modification in medicinal chemistry, often used to fine-tune the molecule's electronic properties, lipophilicity, and its binding affinity to biological targets. Researchers may find value in this compound for probing new mechanisms of action or as a building block in the synthesis of more complex chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACUSCFCHJVWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Thiazole Ring Formation: The thiazole ring can be introduced by reacting the chromenone derivative with thioamide in the presence of a suitable catalyst.

    Bromination: The bromine atom is introduced via bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the benzamide moiety by reacting the brominated thiazole-chromenone intermediate with an appropriate amine under amidation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

Reaction Conditions Product Key Observations
Saponification10% NaOH, reflux, 12–14 h2-(2-(1H-Indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acidComplete hydrolysis confirmed via TLC; product purified via acid precipitation .

Similar hydrolysis protocols for ethyl thiazole esters (e.g., ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate) demonstrate yields >85% under analogous conditions .

Amide Hydrolysis

The carboxamide linkage exhibits stability under basic conditions but may hydrolyze under prolonged acidic reflux:

Reaction Conditions Product Key Observations
Acidic cleavage6M HCl, 110°C, 24 h2-(1H-Indol-2-yl)thiazole-4-carboxylic acid + 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acidPartial degradation observed; side products include indole ring-opened derivatives .

Cycloaddition and Ring-Opening Reactions

The thiazole and cyclopenta-thiazole moieties participate in [3+2] and [4+2] cycloadditions:

Formal [3+2] Cycloaddition

Reaction with 1,2-diaza-1,3-dienes yields fused polycyclic systems:

Reagents Conditions Product Key Observations
1,2-Diaza-1,3-diene, ZnCl₂ (cat.), CH₂Cl₂, RT3 hPyrrolo-thiazolo-indole derivativeRegioselective addition confirmed via NMR; yield 68% .

Formal [4+2] Cycloaddition

In situ-generated diaza-dienes afford pyridazine-fused systems:

Reagents Conditions Product Key Observations
tert-Butyl 2-(2-bromo-1-phenyletylidene)hydrazine-1-carboxylate, K₂CO₃, ZnCl₂ (cat.)CH₂Cl₂, RT, 5 hPyridazino-thiazolo-indole dicarboxylateDiastereomeric excess >90%; characterized via X-ray crystallography .

Hydroxamic Acid Formation

Treatment with hydroxylamine converts the ester to a hydroxamate:

Reagents Conditions Product Key Observations
NH₂OH·HCl, EtOH, RT, 12 hN-(4-(2-(Hydroxyamino)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamideHydroxamate confirmed via LC-MS; yield 72% .

Metal Complexation

The thiazole sulfur coordinates transition metals, enabling catalytic applications:

Metal Conditions Product Key Observations
ZnCl₂CH₂Cl₂, RTZn-thiazole complexEnhanced catalytic activity in Stetter reactions .

Electrophilic Substitution on Indole

The ind

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibit significant antimicrobial activity. Studies have demonstrated that derivatives of thiazole and coumarin can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro tests have shown promising results against pathogens, suggesting the potential for development as antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may inhibit cancer cell proliferation, especially in estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism of action is believed to involve interactions with specific biological targets related to cancer progression, although further research is needed to elucidate these pathways fully .

Case Studies

  • Antimicrobial Screening : A study evaluated various thiazole derivatives for their antimicrobial efficacy using turbidimetric methods. The findings indicated that certain derivatives exhibited strong activity against both bacterial and fungal species, highlighting the potential of compounds like this compound in combating microbial resistance .
  • Anticancer Evaluation : Another research effort focused on synthesizing thiazole derivatives and assessing their anticancer properties through Sulforhodamine B assays. The results revealed that specific compounds showed significant cytotoxicity against breast cancer cells, suggesting that this compound could be a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the benzamide and thiazole moieties. Key examples include:

Compound Name Substituent on Benzamide Thiazole/Coumarin Modifications Key Structural Features
Target Compound 4-Bromo Unmodified coumarin-thiazole scaffold Bromine enhances hydrophobicity and steric bulk
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide 4-Methyl Same scaffold Methyl group increases lipophilicity
2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide 2-Chloro Same scaffold Chlorine’s electronegativity alters electronic properties
3-Bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide 3-Bromo Sulfamoyl linkage to thiazole Positional isomer with sulfonamide group
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide None (plain benzamide) Piperazine-pyridine substitution Enhanced solubility via basic piperazine

Key Observations :

  • Bromine (target) vs.
  • Para-bromo (target) vs. Meta-bromo (): Positional isomerism affects molecular dipole moments and hydrogen-bonding patterns .
Physical and Spectroscopic Properties
Property Target Compound (Inferred) 4-Methyl Analog 2-Chloro Analog 3-Bromo Sulfonamide
Melting Point ~210–220°C Not reported Not reported 200–201°C
IR Peaks C=O (1714 cm$ ^{-1} $) C=O (similar) C=O (1715 cm$ ^{-1} $) S=O (1315 cm$ ^{-1} $)
$ ^1H $-NMR Aromatic H (δ 7.5–8.5) Methyl (δ 2.3) Chlorine-induced shifts Sulfamoyl NH (δ 7.6)

Notes:

  • Bromine’s deshielding effect in NMR causes downfield shifts compared to methyl or chlorine .
  • Sulfonamide analogs () exhibit additional NH stretching modes (~3385 cm$ ^{-1} $) .

Activity Comparison :

  • Compound 13 (): 2,4-Dichlorophenyl-substituted analog showed α-glucosidase inhibition (IC$ _{50} $ ~4.5 µM). Bromine’s bulk may further optimize this activity .
  • Piperazine Derivatives (): Basic side chains (e.g., 4e, 4g) enhance solubility and CNS penetration, contrasting with the hydrophobic bromine .

Biological Activity

4-Bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that combines multiple functional groups, including a bromine atom, a thiazole ring, and a chromenone moiety. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chromenone Moiety : The initial step often includes the synthesis of the chromenone structure through condensation reactions.
  • Bromination : The compound undergoes bromination to introduce the bromine atom at the appropriate position.
  • Thiazole Ring Formation : The thiazole ring is synthesized by cyclization reactions involving thiourea.
  • Final Coupling : The final step involves coupling the thiazole derivative with benzamide under optimized conditions to yield the target compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazole and chromenone moieties. For example, derivatives similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds exhibit cytotoxicity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, with some derivatives achieving IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The thiazole nucleus is recognized for its antimicrobial properties. Compounds with similar structures have been evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with essential metabolic pathways . In studies, certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The chromenone moiety may modulate enzyme activities crucial for cell proliferation and survival.
  • Receptor Interaction : The compound can bind to various receptors, potentially altering signaling pathways involved in cancer progression and inflammation .
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target proteins, providing insights into its potential efficacy and specificity .

Case Studies

Several studies have reported on the synthesis and evaluation of thiazole-coumarin derivatives similar to this compound:

  • Anticancer Evaluation : A study found that thiazole-coumarin derivatives exhibited significant cytotoxic effects against MCF7 cells, with some compounds showing enhanced activity due to structural modifications .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds, revealing effective inhibition against a range of bacterial strains and highlighting structure–activity relationships that inform future synthesis efforts .

Data Tables

CompoundActivity TypeTargetIC50 (µM)Reference
This compoundAnticancerMCF7<10
N-(4-(Thiazolyl-Coumarin))AntimicrobialE. coli15
N-(Thiazolyl-Benzamide Derivative)AnticancerA43112

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide?

The synthesis typically involves:

  • Thiazole ring formation : Employing Hantzsch thiazole synthesis via condensation of α-haloketones with thioureas under acidic/basic conditions .
  • Coupling reactions : Reacting 4-bromo-benzoyl chloride with the pre-synthesized thiazole intermediate (e.g., 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine) in dichloromethane or DMF, using triethylamine as a base at room temperature .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Key Reaction Conditions :

StepReagents/ConditionsSolventTemperatureYield Optimization
Thiazole formationα-haloketone, thiourea, HCl/NaOHEthanolReflux (70–80°C)pH control (~4–6)
Amide coupling4-bromo-benzoyl chloride, triethylamineDCM/DMFRT to 40°CExcess acyl chloride (1.2 eq)

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the benzamide, thiazole, and coumarin moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • X-ray crystallography : Resolve 3D conformation using SHELX software (SHELXL for refinement). For example, the thiazole ring’s dihedral angle with the coumarin system impacts π-π stacking interactions .
  • Mass spectrometry : Confirm molecular weight (MW = 437.3 g/mol; [M+H]⁺ at m/z 438.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Issue : Discrepancies in thermal displacement parameters or occupancy factors.
  • Methodology :
    • Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions .
    • Validate hydrogen-bonding networks with PLATON or Mercury software.
    • Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm torsion angles .

Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?

  • In vitro assays :
    • Kinetic studies : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) under varied pH/temperature .
    • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) to targets like kinases or HDACs .
  • Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots with substrate concentration gradients .

Q. How can computational modeling predict binding modes and optimize derivatives?

  • Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (PDB IDs: e.g., 3L3M for HDACs). Key interactions include:
    • Hydrogen bonding between the benzamide carbonyl and Arg37 (HDAC1).
    • π-stacking of the coumarin ring with Phe150 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD/RMSF to identify flexible binding regions .

Q. What strategies mitigate poor aqueous solubility in biological assays?

  • Structural modifications : Introduce polar groups (e.g., sulfonamide, morpholine) to the benzamide or thiazole ring .
  • Formulation : Use co-solvents (DMSO/PEG 400) or nanoencapsulation (liposomes) to enhance bioavailability .
  • pH-solubility profiling : Measure solubility in buffers (pH 1.2–7.4) to align with physiological conditions .

Q. How to address discrepancies in biological activity across cell lines?

  • Hypothesis : Variability in membrane permeability or target expression levels.
  • Methodology :
    • qPCR/Western blot : Quantify target protein expression in each cell line .
    • Cellular uptake assays : Use LC-MS/MS to measure intracellular compound concentration .
    • Synergistic studies : Combine with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects .

Q. What analytical techniques validate stability under physiological conditions?

  • Forced degradation studies : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂) .
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed amide bonds) over 24–72 hours .

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